Home > Products > Screening Compounds P73869 > N-Acetyl-DL-phenylalanine
N-Acetyl-DL-phenylalanine - 2901-75-9

N-Acetyl-DL-phenylalanine

Catalog Number: EVT-258429
CAS Number: 2901-75-9
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-acetyl-L-phenylalanine is the N-acetyl derivative of L-phenylalanine. It has a role as a metabolite. It is a N-acyl-L-phenylalanine, a N-acetyl-L-amino acid and a N-acetylphenylalanine. It is a conjugate acid of a N-acetyl-L-phenylalaninate. It is an enantiomer of a N-acetyl-D-phenylalanine.
N-Acetyl-L-phenylalanine is a natural product found in Daphnia pulex, Bombyx mori, and other organisms with data available.
N-Acetyl-D-phenylalanine is a metabolite found in or produced by Saccharomyces cerevisiae.

N-Acetyl-D-phenylalanine

Compound Description: N-Acetyl-D-phenylalanine is the D-enantiomer of N-acetylphenylalanine. It is formed from D-phenylalanine in plants via malonyl conjugation []. Like its L-enantiomer, N-acetyl-D-phenylalanine is a substrate for aminoacylase, although the enzyme exhibits a strong preference for the L-form [, ].

D-Phenylalanine

Compound Description: D-phenylalanine is an essential amino acid for plants, and its metabolism differs from that of the L-enantiomer. Studies show that various plants conjugate D-phenylalanine to form N-malonyl-D-phenylalanine, which can be decarboxylated to yield N-acetyl-D-phenylalanine [].

L-Phenylalanine

N-Malonylphenylalanine

Compound Description: N-Malonylphenylalanine is a conjugate of phenylalanine and malonic acid, found in various plant species []. It serves as an intermediate in the biosynthesis of N-acetyl-D-phenylalanine from D-phenylalanine [].

N-Acetylphenylalanyl-tRNA

Compound Description: N-Acetylphenylalanyl-tRNA is a tRNA molecule charged with N-acetylphenylalanine. This molecule plays a significant role in protein synthesis, particularly in the initiation of polypeptide chains [, , ]. Studies demonstrate its binding to ribosomes in a GTP-dependent manner [].

Formylmethionyl-tRNA

Compound Description: Formylmethionyl-tRNA is another tRNA molecule involved in polypeptide chain initiation. It carries formylmethionine, which typically serves as the first amino acid in bacterial protein synthesis [].

N-Acetyl-L-phenylalanylaniline

Compound Description: N-Acetyl-L-phenylalanylaniline is a derivative of Afalanine used in the enzymatic resolution of phenylalanine enantiomers. Enzymes like papain can catalyze its formation from Afalanine and aniline [].

2-Acetamidocinnamic Acid

Compound Description: 2-Acetamidocinnamic acid is a key intermediate in the synthesis of Afalanine []. It can be hydrogenated to yield Afalanine [, ].

N-Acetyl-DL-phenylalanine

Compound Description: This compound is a racemic mixture of the L and D enantiomers of Afalanine. It is often used as a starting material for the enzymatic resolution of Afalanine to obtain the pure enantiomers, typically using enzymes like aminoacylase [, , ].

Thiopuromycin

Compound Description: Thiopuromycin is a thiol-containing analog of puromycin, an antibiotic that inhibits protein synthesis []. It can react with N-acetylphenylalanyl-tRNA on ribosomes to release N-acetylphenylalanine as a thioester [].

Phenyl-lactylpuromycin

Compound Description: Phenyl-lactylpuromycin is another puromycin analog with a hydroxy group replacing the amine. This compound is also capable of releasing N-acetylphenylalanine from its tRNA carrier in the E. coli ribosomal system [].

N-Acetylphenylalanylthiopuromycin

Compound Description: This compound is the thioester product formed when thiopuromycin reacts with N-acetylphenylalanyl-tRNA []. It further emphasizes the reactivity of the Afalanine moiety in biochemical reactions.

N-Acetyl-Tryptophan

Compound Description: N-Acetyl-tryptophan is a derivative of the amino acid tryptophan. It is structurally similar to Afalanine, with the phenylalanine side chain replaced by a tryptophan side chain. Like Afalanine, N-Acetyl-tryptophan and its D-enantiomer are substrates for α-chymotrypsin, albeit with different kinetic properties [, ].

N-Acetyl-Leucine

Compound Description: N-Acetyl-leucine is another amino acid derivative structurally related to Afalanine, with a leucine side chain instead of phenylalanine. It is a substrate for α-chymotrypsin, and its hydrolysis kinetics contribute to understanding the enzyme's stereospecificity [, ].

N-Acetylglycine

Compound Description: N-Acetylglycine is a simple acetylated amino acid derivative. Though structurally simpler than Afalanine, it is used as a reference point in studies investigating α-chymotrypsin's substrate specificity [, ].

N-Acetylphenylalanylglycine 4-nitroanilide

Compound Description: This compound is a dipeptide derivative containing Afalanine linked to glycine and a 4-nitroanilide group. It's used as a substrate to investigate the stereochemical selectivity of enzymes like papain [].

(1R)-(1-Acetamido-2-phenylethyl)boronic acid-1-13C

Compound Description: This compound is a boronic acid analog of Afalanine, incorporating a 13C isotope. It is valuable in studying enzyme mechanisms and metabolic pathways involving Afalanine [].

Source and Classification

N-Acetyl-DL-phenylalanine is synthesized through chemical processes involving phenylalanine, which is an essential amino acid found in various protein sources such as meat, fish, eggs, dairy products, and some plant-based foods. It belongs to the class of compounds known as acetylated amino acids, which are characterized by the presence of an acetyl group attached to the amino acid structure.

Synthesis Analysis

The synthesis of N-acetyl-DL-phenylalanine can be achieved through several methods:

  1. Acetylation of Phenylalanine: The most straightforward method involves the acetylation of phenylalanine using acetic anhydride or acetyl chloride in a suitable solvent. This reaction typically requires mild conditions to prevent racemization.
  2. Enzymatic Methods: Enzymatic synthesis can be performed using acylases or other proteolytic enzymes that selectively acetylate the amino acid. For example, a study describes the use of microbial serine proteinases to achieve selective acetylation under controlled pH conditions (pH 5–10) .
  3. Microwave-Assisted Synthesis: Recent advancements include microwave-assisted methods that enhance reaction efficiency and yield while reducing reaction times compared to conventional heating methods .

Technical Parameters

  • Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures.
  • pH: Maintaining a neutral to slightly alkaline pH (around 7.5) is crucial during enzymatic reactions to optimize enzyme activity.
  • Yield: Enzymatic methods can yield high optical purity (>98%) of the desired enantiomer .
Molecular Structure Analysis

N-Acetyl-DL-phenylalanine has a molecular formula of C_11H_13NO_2 with a molecular weight of approximately 193.23 g/mol. The compound features:

  • An aromatic phenyl ring.
  • An amine group (-NH_2).
  • A carboxylic acid group (-COOH) converted to an amide via acetylation.

Structural Characteristics

The compound exists as a racemic mixture consisting of two enantiomers:

  • D-phenylalanine: The D-form is less common in nature but can be utilized in various synthetic applications.
  • L-phenylalanine: The L-form is biologically relevant and commonly found in proteins.

The stereochemistry of N-acetyl-DL-phenylalanine plays a significant role in its biological activity and interactions with enzymes and receptors.

Chemical Reactions Analysis

N-Acetyl-DL-phenylalanine participates in several chemical reactions:

  1. Esterification: The carboxylic acid group can react with alcohols to form esters, a reaction that can be enhanced using microwave irradiation or specific catalysts .
  2. Amidation Reactions: The compound can undergo amidation with various amines under specific conditions, which may lead to racemization if not carefully controlled .
  3. Resolution Techniques: The racemic mixture can be resolved into its enantiomers using chiral resolving agents or enzymatic methods, allowing for the selective isolation of either D or L forms .

Technical Details

These reactions often require precise control over temperature, pH, and reaction time to maximize yield and minimize side reactions.

Mechanism of Action

The mechanism of action for N-acetyl-DL-phenylalanine primarily involves its role as a substrate for various enzymes involved in amino acid metabolism.

Biochemical Pathways

  1. Neurotransmitter Synthesis: Phenylalanine is a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine.
  2. Inhibition Studies: Research indicates that N-acetyl derivatives may influence enzyme activity by acting as competitive inhibitors or substrates due to their structural similarity to natural substrates .
Physical and Chemical Properties Analysis

N-Acetyl-DL-phenylalanine exhibits several notable physical and chemical properties:

PropertyValue
Physical StateSolid
Melting PointApproximately 150 °C
SolubilitySoluble in water and organic solvents
StabilityStable under normal conditions; sensitive to strong acids/bases

Relevant Data

The compound's solubility varies between its D and L forms, affecting its bioavailability and interaction with biological systems.

Applications

N-Acetyl-DL-phenylalanine has diverse applications across scientific fields:

  1. Pharmaceuticals: Used in drug formulations for its potential neuroprotective effects and role in neurotransmitter synthesis.
  2. Biochemical Research: Serves as a model compound for studying amino acid behavior in various chemical reactions.
  3. Fluorescent Labeling: Its derivatives are utilized for labeling peptides and proteins in biochemical assays due to their fluorescent properties .
Neuropharmacological Mechanisms and Therapeutic Potential in Reward Deficiency Syndromes

Role in Dopaminergic Homeostasis via Brain Reward Cascade Modulation

N-Acetyl-DL-phenylalanine (NADLP) exerts pro-dopaminergic effects through strategic modulation of the Brain Reward Cascade (BRC), a well-defined neurochemical pathway governing dopamine release in the mesolimbic system. The BRC represents a sequential neurotransmitter interaction where hypothalamic serotonin stimulation triggers enkephalin release, which subsequently inhibits GABAergic neurons in the substantia nigra. This GABAergic inhibition disinhibits dopaminergic neurons in the ventral tegmental area (VTA), permitting dopamine release at the nucleus accumbens (NAc) – the brain's primary reward center [1] [2].

NADLP contributes to dopamine stabilization through its phenylalanine component, serving as a metabolic precursor to L-tyrosine, which undergoes hydroxylation to form L-dopa – the direct precursor to dopamine. This precursor function supports dopamine synthesis in presynaptic neurons, particularly crucial in states of dopamine deficiency characteristic of Reward Deficiency Syndrome (RDS). RDS encompasses addictive behaviors, attention deficits, and mood disorders rooted in hypodopaminergic function. By enhancing dopamine availability at the synaptic cleft, NADLP helps restore dopaminergic tone without directly acting as a dopamine receptor agonist, thereby reducing risks of receptor downregulation associated with direct agonists like bromocriptine [7] [9].

Metabolomic studies in Parkinson's disease (a condition marked by severe dopamine depletion) reveal significant alterations in phenylalanine and tyrosine metabolism, supporting the critical role of these aromatic amino acids in maintaining dopaminergic homeostasis. These findings provide indirect evidence for NADLP's potential to modulate dopamine synthesis pathways in reward deficiency conditions [3].

Synergistic Interactions with Glutaminergic and GABAergic Systems

NADLP exhibits complex neuromodulatory properties through its interactions with both glutamatergic and GABAergic neurotransmission systems. The D-phenylalanine enantiomer within NADLP demonstrates particular significance in modulating glutamatergic signaling. Research reveals that glutamatergic projections from the dorsal raphe nucleus (DRN) to the VTA – specifically those expressing vesicular glutamate transporter-3 (VGLUT3) – form excitatory synapses on dopamine neurons projecting to the NAc. Stimulation of these VGLUT3-positive fibers elicits AMPA-mediated excitatory currents that trigger dopamine release in the NAc, establishing conditioned place preference and reinforcing instrumental behaviors [1] [2].

Concurrently, NADLP influences GABAergic regulation in the substantia nigra. Through enkephalin-mediated inhibition of GABA release (as discussed in Section 1.3), NADLP reduces GABAergic tone on VTA dopamine neurons, thereby facilitating dopamine release. This modulation represents a delicate balancing act, as excessive GABA inhibition could lead to dopaminergic hyperactivity and potential psychosis, while insufficient inhibition perpetuates hypodopaminergic states underlying reward deficiency behaviors. The GABA paradox emerges clearly: while acute GABA reduction promotes dopamine release, chronic elevation (as seen with benzodiazepine misuse) profoundly suppresses dopaminergic function, exacerbating RDS symptoms. NADLP's ability to fine-tune this balance through enkephalin-mediated mechanisms positions it uniquely in neuromodulatory approaches to reward deficiency [1] [2] [7].

Table 1: Neurotransmitter Systems Modulated by N-Acetyl-DL-Phenylalanine

Neurotransmitter SystemMechanism of ActionFunctional Outcome
DopaminergicPrecursor availability for dopamine synthesisEnhanced dopamine release in nucleus accumbens
Glutamatergic (VGLUT3)Facilitation of excitatory input to VTA dopamine neuronsAMPA-mediated dopamine neuron excitation
GABAergicEnkephalin-mediated inhibition of GABA releaseDisinhibition of dopaminergic neurons
Endorphin/EnkephalinEnkephalinase inhibitionIncreased endogenous opioid activity

Impact on Enkephalinase Inhibition and Endorphin Regulation

The enkephalinase inhibitory capacity of NADLP represents one of its most mechanistically distinctive features, primarily attributed to its D-phenylalanine component. Enkephalinase (a carboxypeptidase enzyme) catabolizes endogenous enkephalins – opioid peptides that bind mu and delta opioid receptors in reward pathways. D-phenylalanine acts as a competitive inhibitor of enkephalinase, reducing the breakdown of these critical neuropeptides and thereby increasing their synaptic availability and duration of action [1] [2] [10].

This enzymatic inhibition has demonstrated significant behavioral relevance in preclinical models. Chronic administration of D-phenylalanine to genetically alcohol-preferring C57/blk mice significantly elevated pituitary and striatal endorphin levels while concomitantly reducing alcohol consumption to levels observed in alcohol-avoiding DBA mice. This finding established the foundation for targeting enkephalinase inhibition in addiction treatment paradigms [1] [2]. The increased enkephalin availability resulting from NADLP administration stimulates mu-opioid receptors on GABAergic neurons in the substantia nigra. This opioid receptor activation suppresses GABA release, effectively removing the inhibitory brake on VTA dopaminergic neurons and facilitating dopamine release in the NAc. The integration of this mechanism with precursor-mediated dopamine synthesis creates a multimodal approach to dopamine regulation that distinguishes NADLP from single-target pharmacological agents [1] [2] [7].

While primate studies have yielded mixed results regarding D-phenylalanine's antinociceptive effects and naloxone reversibility, they nonetheless confirm its interaction with opioid signaling pathways. These findings highlight potential species-specific differences in enkephalinase inhibition that warrant consideration when extrapolating mechanisms across models [4].

Functional Connectivity Enhancement in Mesolimbic Pathways

Advanced neuroimaging studies reveal NADLP's profound impact on functional brain connectivity, particularly within reward processing networks. Research utilizing variants containing D-phenylalanine (such as the KB220Z complex) demonstrates enhanced neuronal coherence between key reward structures in abstinent heroin addicts. Specifically, fMRI studies conducted one hour post-administration show NAc activation coupled with reduced hyperactivity in the putamen – findings with therapeutic implications given the reduced grey matter volume observed in cocaine administration studies [1] [2].

Rodent studies employing resting-state functional connectivity analysis demonstrate that NADLP-containing formulations significantly increase connectivity volume between the NAc and critical limbic structures. These include:

  • Mediodorsal thalamus (involved in reward valuation and decision-making)
  • Dorsal hippocampus (critical for contextual reward associations)
  • Anterior cingulate cortex (integrating emotional and cognitive reward processing)
  • Prelimbic/infralimbic regions (regulating emotional responses)

Quantitative analysis reveals these connectivity enhancements achieve statistical significance (t ≥ 3.4; p ≤ 0.05 with Holm-Sidak multiple comparison correction), indicating robust biological effects rather than random neural noise [1] [2]. The recruitment of these additional brain regions beyond canonical reward pathways suggests NADLP facilitates the emergence of integrated networks supporting complex behavioral regulation. This connectivity enhancement may underlie clinical observations of improved cognitive clarity, emotional stability, and reduced craving in reward deficiency conditions [1] [2] [9].

Table 2: Functional Connectivity Changes Induced by NADLP-Containing Formulations

Brain RegionFunctionConnectivity ChangeStatistical Significance
Nucleus AccumbensReward processing hubIncreased bilateral coherencep ≤ 0.05
Mediodorsal ThalamusReward valuationIncreased connectivityp ≤ 0.05
Dorsal HippocampusContextual associationIncreased connectivityp ≤ 0.05
Anterior Cingulate CortexEmotional/cognitive integrationIncreased connectivityp ≤ 0.05
Somatosensory CortexSensory integrationIncreased connectivityp ≤ 0.05
Prelimbic/Infralimbic CortexEmotional regulationIncreased connectivityp ≤ 0.05

The neurobiological basis for these connectivity enhancements may involve several mechanisms. NADLP components may promote synaptogenesis and dendritic arborization through neurotrophic effects. Additionally, the antioxidant properties of compounds like N-acetylcysteine (frequently combined with D-phenylalanine in therapeutic formulations) may improve neuronal oxygen utilization and reduce oxidative stress, thereby optimizing neural signaling efficiency. These structural and functional changes likely contribute to the observed clinical benefits in reward deficiency states, including improved cognitive function and emotional regulation [1] [2] [9].

Key Compounds Mentioned:

  • N-Acetyl-DL-phenylalanine
  • D-Phenylalanine
  • L-Phenylalanine
  • N-Acetyl-L-cysteine (NAC)
  • Enkephalins
  • Dopamine
  • GABA
  • Glutamate
  • Vesicular Glutamate Transporter-3 (VGLUT3)
  • KB220Z Formulation

Properties

CAS Number

2901-75-9

Product Name

N-Acetyl-DL-phenylalanine

IUPAC Name

(2S)-2-acetamido-3-phenylpropanoic acid

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

InChI

InChI=1S/C11H13NO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1

InChI Key

CBQJSKKFNMDLON-JTQLQIEISA-N

SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)O

Solubility

Soluble in DMSO

Synonyms

N-acetylphenylalanine
N-acetylphenylalanine, (D)-isomer
N-acetylphenylalanine, (D,L)-isomer, 3H-labeled
N-acetylphenylalanine, (L)-isomer
N-acetylphenylalanine, (L)-isomer, 3H-labeled

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)O

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.